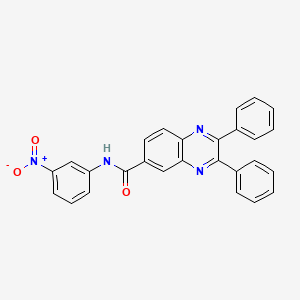![molecular formula C14H14N2 B4914054 3-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)propanenitrile](/img/structure/B4914054.png)
3-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)propanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)propanenitrile is a complex organic compound that belongs to the class of cyclopenta[b]indoles. These compounds are known for their significant biological activities and are often found in various natural products and pharmaceuticals. The unique structure of this compound makes it a valuable compound for scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)propanenitrile typically involves several steps, starting from readily available starting materials One common method involves the cyclization of appropriate precursors under specific conditions For example, the synthesis might begin with the preparation of an indole derivative, followed by cyclization to form the cyclopenta[b]indole core
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of metal catalysts, such as palladium or platinum, to facilitate the cyclization reactions. Additionally, advanced purification techniques, such as chromatography, are employed to isolate the desired product.
化学反应分析
Types of Reactions
3-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, acids, or bases are employed depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
3-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)propanenitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
作用机制
The mechanism of action of 3-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)propanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can trigger various biochemical pathways, leading to the observed biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties.
相似化合物的比较
Similar Compounds
Cyclopenta[b]indole: A closely related compound with similar biological activities.
Indole Derivatives: Compounds like indole-3-carbinol and indole-3-acetic acid share structural similarities and biological properties.
Uniqueness
3-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)propanenitrile is unique due to its specific structure, which imparts distinct chemical and biological properties
属性
IUPAC Name |
3-(2,3-dihydro-1H-cyclopenta[b]indol-4-yl)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2/c15-9-4-10-16-13-7-2-1-5-11(13)12-6-3-8-14(12)16/h1-2,5,7H,3-4,6,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXMVUIDWTCQBPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C3=CC=CC=C23)CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(benzyloxy)benzylidene]-4-(2-pyridinyl)-1-piperazinamine](/img/structure/B4913986.png)

![(4Z)-2-(4-chlorophenyl)-4-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4914002.png)
![4-chloro-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4914007.png)
![1-(4-METHYLBENZENESULFONYL)-4-[4-NITRO-2-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE](/img/structure/B4914015.png)

![(5E)-3-{[(5-Chloro-2-methoxyphenyl)amino]methyl}-5-(phenylmethylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B4914024.png)
![11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B4914038.png)
![3-[2-[[5-(5-Methylfuran-2-yl)-1,2,4-triazin-3-yl]amino]ethyl]-1,3-oxazolidin-2-one](/img/structure/B4914047.png)
![N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-1-[2-(3-fluorophenyl)ethyl]-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B4914055.png)
![(2R*,6S*)-4-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2,6-dimethylmorpholine](/img/structure/B4914060.png)

![2-Chlorobenzyl [6-(2-pyridyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-3-YL] sulfide](/img/structure/B4914084.png)
